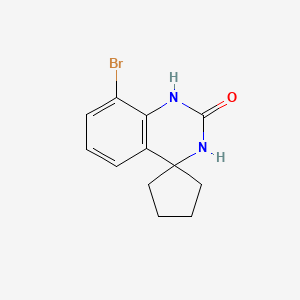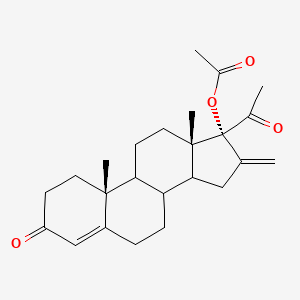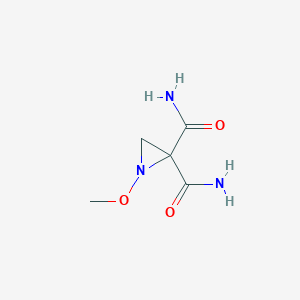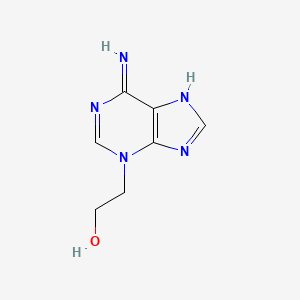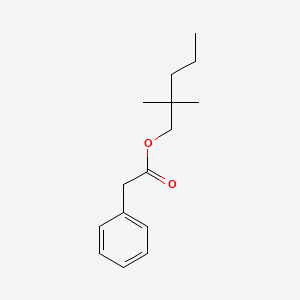
2,2-Dimethylpentyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpentyl 2-phenylacetate is an organic compound with the molecular formula C15H22O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structural features, which include a dimethylpentyl group and a phenylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2,2-dimethylpentanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and 2,2-dimethylpentanol.
Reduction: 2,2-Dimethylpentanol.
Substitution: Various amides or esters, depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpentyl 2-phenylacetate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to investigate enzyme activity and substrate specificity.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpentanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylacetate: Similar ester with an ethyl group instead of a dimethylpentyl group.
Methyl phenylacetate: Similar ester with a methyl group.
Phenylacetic acid: The parent acid of the ester.
Uniqueness
2,2-Dimethylpentyl 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the dimethylpentyl group provides steric hindrance, affecting the reactivity and stability of the ester. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and biological interactions.
Properties
CAS No. |
5458-35-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,2-dimethylpentyl 2-phenylacetate |
InChI |
InChI=1S/C15H22O2/c1-4-10-15(2,3)12-17-14(16)11-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
RHZRKWRJMMAMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



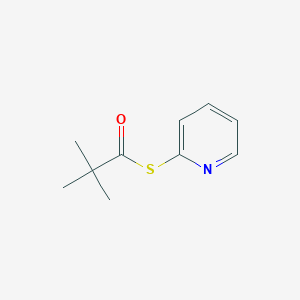
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
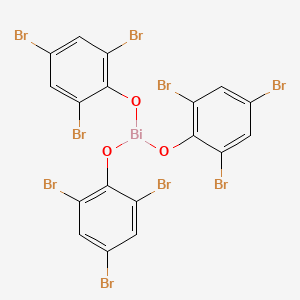
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
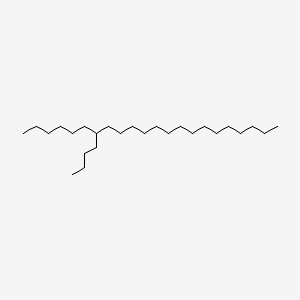
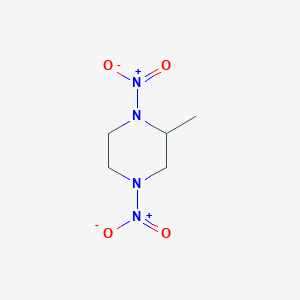
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
